molecular formula C11H14N2O B3373293 N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide CAS No. 99840-76-3

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Cat. No. B3373293
CAS RN: 99840-76-3
M. Wt: 190.24 g/mol
InChI Key: KTHDNHNPVDWPBW-UHFFFAOYSA-N
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Description

“N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide” is a chemical compound with the CAS Number: 99840-76-3 . It has a molecular weight of 190.24 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-8-quinolinyl)acetamide . The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a melting point of 117-118 degrees Celsius . More detailed physical and chemical properties such as boiling point, density, and solubility would require additional experimental data.

Scientific Research Applications

Drug Development

Quinoline, a core structure in N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Antimalarial Activity

Quinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, have been found to possess considerable antimalarial activity . For instance, novel hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have been synthesized and shown to possess considerable antimalarial activity against both wild and mutant parasites .

Antibacterial Activity

Quinoline has been found to have antibacterial activity . Therefore, N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, which contains a quinoline moiety, could potentially be used in the development of new antibacterial agents.

Antifungal Activity

Similarly, quinoline has been found to have antifungal activity . This suggests that N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide could also be explored for its potential antifungal applications.

Anti-inflammatory and Analgesic Activities

Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests that N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide could potentially be used in the development of new anti-inflammatory and analgesic drugs.

Neurodegenerative Diseases

The compound 1,2,3,4-Tetrahydroquinoline, which is structurally similar to N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, has been associated with neurodegenerative diseases . It has been found that the cleavage of CDK5 natural precursor p35 causes a stable complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . Thus, inhibition of this complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . This document provides information on handling, storage, and disposal of the compound, as well as first-aid measures in case of exposure.

properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDNHNPVDWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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